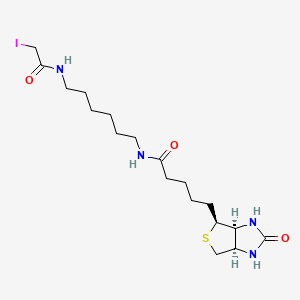

Iodoacetyl-LC-biotin

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDWMHPTVQBIP-ZQIUZPCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918564 |

Source

|

| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93285-75-7 |

Source

|

| Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Understanding the spacer arm of Iodoacetyl-LC-biotin.

For researchers, scientists, and professionals in drug development, understanding the tools of molecular biology is paramount. Iodoacetyl-LC-biotin stands out as a key reagent for the specific labeling of sulfhydryl groups within proteins and other molecules. This guide provides a comprehensive overview of its structure, function, and application, with a focus on the critical role of its spacer arm.

Core Concepts: Structure and Reactivity

This compound, chemically known as N-iodoacetyl-N'-biotinylhexylenediamine, is a sulfhydryl-reactive biotinylation agent.[1] Its structure is tripartite, consisting of:

-

A Biotin Moiety: This bicyclic ring structure provides the high-affinity binding to avidin (B1170675) and streptavidin, which is fundamental to its utility in detection and purification assays.[1]

-

A Long-Chain (LC) Spacer Arm: A hexylenediamine spacer group is attached to the valeric acid side chain of biotin.[1] This spacer arm is crucial for mitigating steric hindrance, thereby improving the binding of the biotinylated molecule to avidin or streptavidin probes.[1][2]

-

An Iodoacetyl Reactive Group: This functional group is located at the terminus of the spacer arm and provides the reagent's reactivity towards sulfhydryl (-SH) groups, such as those found on the side chain of cysteine residues in proteins.[1][3]

The reaction between the iodoacetyl group and a sulfhydryl group proceeds via nucleophilic substitution, where the sulfur atom of the thiol displaces the iodine atom, forming a stable and irreversible thioether bond.[4][5] This reaction is most efficient and specific at a pH range of 7.5 to 8.5.[1][6] To prevent non-specific reactions, it is recommended to perform the labeling in the dark, as light can lead to the formation of free iodine, which can react with other residues like tyrosine, tryptophan, and histidine.[6]

Structure of this compound

References

An In-depth Technical Guide to the Reactivity of Iodoacetyl-LC-Biotin with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Iodoacetyl-LC-Biotin with sulfhydryl groups, a cornerstone technique for the specific biotinylation of proteins and other biomolecules. This document outlines the core chemical principles, detailed experimental protocols, and critical parameters for successful conjugation.

Core Principles of this compound Reactivity

This compound is a sulfhydryl-reactive biotinylation reagent that enables the covalent attachment of a biotin (B1667282) moiety to proteins, peptides, and other molecules containing free thiol groups. The high specificity of this reaction for sulfhydryl groups, primarily found in cysteine residues within proteins, makes it an invaluable tool for a multitude of applications in proteomics, drug discovery, and diagnostics.

The fundamental reaction mechanism involves the nucleophilic attack of the thiolate anion (deprotonated sulfhydryl group) on the electrophilic carbon of the iodoacetyl group. This proceeds via an SN2 (bimolecular nucleophilic substitution) reaction, resulting in the formation of a stable and irreversible thioether bond and the displacement of iodide as a leaving group.[1][2]

Several key factors influence the efficiency and specificity of this labeling reaction:

-

pH: The reaction is highly pH-dependent. An alkaline pH range of 7.5 to 8.5 is optimal for ensuring that the sulfhydryl groups are sufficiently deprotonated to their more nucleophilic thiolate form, thus facilitating the reaction.[3][4][5] At a pH below 7, the reaction rate is significantly reduced. Conversely, at a pH above 9.0, the risk of non-specific reactions with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues), increases.[6]

-

Specificity: Under the recommended pH conditions, the iodoacetyl group exhibits high specificity for sulfhydryl groups over other potentially reactive functional groups found in proteins.[3] This allows for the targeted labeling of cysteine residues.

-

Irreversibility: The resulting thioether bond is highly stable and considered irreversible under typical biological conditions, ensuring a permanent label on the target molecule.[3][4]

-

Spacer Arm: The "LC" in this compound denotes a long-chain spacer arm (27.1 Å) composed of a hexylenediamine extension.[4][5] This spacer arm positions the biotin moiety away from the labeled molecule, which can help to minimize steric hindrance and improve its accessibility for binding to avidin (B1170675) or streptavidin in subsequent detection or purification steps.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 510.43 g/mol | [5] |

| Spacer Arm Length | 27.1 Å | [3][4][5] |

| Optimal Reaction pH | 7.5 - 8.5 | [3][4][5] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [4][5] |

| Membrane Permeability | Yes | [3][4] |

Table 1: Physicochemical Properties of this compound

| Parameter | Recommended Range/Value | Reference(s) |

| Molar Excess of Reagent to Sulfhydryl Groups | 2- to 5-fold | [1][7][8] |

| Protein Concentration | 1 - 10 mg/mL | [1][8] |

| Reaction Time | 90 minutes | [1][3][7] |

| Reaction Temperature | Room Temperature | [1][3][7] |

| Reaction Environment | In the dark | [1][3][7] |

Table 2: Recommended Reaction Conditions for Protein Biotinylation

Experimental Protocols

This section provides a detailed methodology for the biotinylation of a protein with available sulfhydryl groups using this compound.

Prerequisite: Reduction of Disulfide Bonds

For proteins where the target sulfhydryl groups are involved in disulfide bonds (e.g., in the hinge region of antibodies), a reduction step is necessary prior to biotinylation.[4]

Materials:

-

Protein sample

-

Reducing agent (e.g., 2-Mercaptoethylamine•HCl (2-MEA), Dithiothreitol (DTT), or TCEP)

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[1]

-

Desalting column

Procedure:

-

Dissolve the protein in the appropriate buffer. For IgG reduction, a sample preparation buffer of 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0 can be used.[1]

-

Add the reducing agent to the protein solution. For example, for IgG reduction, add 2-MEA to a final concentration of 50 mM.[1]

-

Incubate the reaction mixture. For 2-MEA reduction of IgG, incubate for 90 minutes at 37°C.[1]

-

Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer. This is a critical step as residual reducing agents will react with the this compound.

Biotinylation of a Sulfhydryl-Containing Protein

Materials:

-

Reduced protein sample in Reaction Buffer

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[1]

-

Desalting column

Procedure:

-

Immediately before use, prepare a stock solution of this compound in DMF or DMSO. For example, dissolve 2 mg of this compound in 1 mL of DMF to make a ~3.9 mM solution.[8] this compound is moisture-sensitive and should be brought to room temperature before opening.[1] Do not prepare stock solutions for long-term storage.[1]

-

Add the this compound stock solution to the reduced protein solution to achieve a 2- to 5-fold molar excess of the biotin reagent over the number of sulfhydryl groups.[1][7][8] For example, for a 50 µM solution of reduced hinge-region sulfhydryls in IgG, add the biotin reagent to a final concentration of 200 µM (a 4-fold excess).[1]

-

Incubate the reaction for 90 minutes at room temperature in the dark.[1][3][7] Performing the reaction in the dark is important to limit the formation of free iodine, which can potentially react with other residues like tyrosine.[1][3]

-

Remove the non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).[1]

-

The biotinylated protein is now ready for use in downstream applications.

Visualizations

Reaction Mechanism

References

- 1. apexbt.com [apexbt.com]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. cephamls.com [cephamls.com]

- 5. apexbt.com [apexbt.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to Iodoacetyl-LC-biotin and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoacetyl-LC-biotin, a sulfhydryl-reactive biotinylation reagent widely used in scientific research. This document details its synonyms, chemical properties, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their work.

Introduction to this compound

This compound is a valuable tool for covalently attaching a biotin (B1667282) label to proteins, peptides, and other molecules containing free sulfhydryl groups (-SH), primarily found on cysteine residues. This biotinylation process enables the detection, purification, and analysis of target molecules through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The "LC" (Long Chain) designation refers to the spacer arm between the biotin and the iodoacetyl reactive group, which helps to minimize steric hindrance during binding to avidin or streptavidin.

The core reaction involves the iodoacetyl group, which specifically and irreversibly reacts with sulfhydryl groups via nucleophilic substitution to form a stable thioether bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[3][4] To prevent potential side reactions with other amino acid residues such as tyrosine, tryptophan, and histidine, it is recommended to perform the labeling reaction in the dark.[4]

Synonyms and Chemical Nomenclature

In scientific literature and commercial products, this compound is referred to by several names. A clear understanding of these synonyms is crucial for comprehensive literature searches and product selection.

| Synonym/Name | Chemical Name | Common Abbreviation/Acronym |

| This compound | N-(6-(biotinamido)hexyl)-2-iodoacetamide | IAB |

| N-Iodoacetyl-N'-biotinylhexylenediamine | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | Iaa-biotin |

| Biotin-(AC5)2-Iodoacetamide | N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine | - |

| Long-chain (LC) iodoacetyl-biotin | - | - |

Quantitative Data and Reagent Properties

The selection of a biotinylation reagent is often guided by its specific properties and performance in various applications. Below is a summary of key quantitative and qualitative data for this compound.

| Property | Value / Description | Reference |

| Molecular Weight | 510.43 g/mol | [2] |

| Spacer Arm Length | 27.1 Å | [1] |

| Reactivity | Reacts with sulfhydryl groups (-SH) to form a stable thioether bond. | [1][2][3] |

| Optimal Reaction pH | 7.5 - 8.5 | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF. | [2] |

| Bond Stability | The resulting thioether bond is generally considered stable and less prone to reversal compared to maleimide-thiol adducts. However, the stability of the biotin-protein bond can be compromised in complex biological fluids like human plasma. | [5] |

Comparison with Other Sulfhydryl-Reactive Reagents:

| Reagent Chemistry | Reactive Group | Optimal pH | Bond Formed | Key Characteristics | Reference |

| Iodoacetyl | Haloacetyl | 7.5 - 8.5 | Thioether | Forms a very stable bond. Can have some off-target reactivity at higher pH or with large excess of reagent. | [6] |

| Maleimide | Maleimide | 6.5 - 7.5 | Thioether | Highly specific for thiols at neutral pH. The resulting bond can be less stable than the iodoacetyl-formed bond and may undergo a retro-Michael reaction. | [6] |

| Pyridyldithiol | Pyridyl disulfide | 4 - 5 (broad range) | Disulfide | The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically. The disulfide bond is cleavable with reducing agents. | [6] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

This protocol outlines the fundamental steps for labeling a protein with this compound.

Materials:

-

Protein of interest with free sulfhydryl groups

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3

-

Reducing agent (if necessary, e.g., DTT or TCEP)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a reducing agent like DTT (e.g., 50 mM for 90 minutes at 37°C) or TCEP.[2]

-

After reduction, the reducing agent must be removed using a desalting column or dialysis against the Reaction Buffer.[2]

-

-

This compound Preparation:

-

Immediately before use, prepare a 4 mM stock solution of this compound in DMF or DMSO. Do not prepare stock solutions for long-term storage as the reagent is moisture-sensitive.[4]

-

-

Biotinylation Reaction:

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]

-

-

Quantification of Biotinylation (HABA Assay):

-

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by the biotinylated protein, leading to a decrease in absorbance at 500 nm.[4]

-

This protocol describes how to use a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing potential interacting proteins

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Incubation:

-

Incubate the biotinylated bait protein with the cell lysate for 1-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

-

-

Capture:

-

Add streptavidin-conjugated beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated bait protein and its interacting partners.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the expected prey protein or by mass spectrometry for the identification of unknown interactors.[7]

-

This protocol details the use of biotin-labeled DNA or RNA probes to study protein-nucleic acid interactions.

Materials:

-

Biotin-labeled oligonucleotide probe

-

Nuclear extract or purified DNA-binding protein

-

Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Native polyacrylamide gel

-

TBE Buffer

-

Membrane for transfer (e.g., nylon)

-

Streptavidin-HRP conjugate and chemiluminescent substrate

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the Binding Buffer, poly(dI-dC), and the nuclear extract or purified protein.

-

Add the biotin-labeled probe and incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the binding reactions onto a native polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

-

-

Transfer and Detection:

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Crosslink the DNA to the membrane using UV light.

-

Block the membrane and then incubate with a streptavidin-HRP conjugate.

-

Wash the membrane and detect the biotinylated probe using a chemiluminescent substrate. A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

Caption: A general workflow for labeling proteins with this compound.

Caption: A chemoproteomics workflow using this compound for target identification.

References

- 1. cephamls.com [cephamls.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to EZ-Link Iodoacetyl-LC-Biotin

For researchers, scientists, and drug development professionals seeking to specifically label proteins and other molecules at sulfhydryl groups, EZ-Link Iodoacetyl-LC-biotin offers a robust and reliable solution. This haloacetyl-activated biotinylation reagent facilitates the formation of a stable, irreversible thioether bond with free thiols, primarily found on cysteine residues within proteins. Its "LC" designation refers to its long chain spacer arm, which helps to minimize steric hindrance in subsequent detection or purification steps involving avidin (B1170675) or streptavidin. This guide provides a comprehensive overview of the key features, technical data, and experimental protocols associated with EZ-Link this compound.

Core Features and Chemical Properties

EZ-Link this compound is characterized by its specific reactivity towards sulfhydryl groups, its membrane permeability, and the formation of a permanent, non-cleavable bond.[1][2] The iodoacetyl group is highly reactive with free thiols at an alkaline pH, typically between 7.5 and 8.5.[1][3] This specificity allows for the targeted labeling of cysteine residues. However, it is important to note that disulfide bonds within a protein must first be reduced to generate free sulfhydryl groups available for labeling.[1][4] The reagent is not readily soluble in aqueous solutions and must first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 510.43 g/mol | [5][6][7] |

| Spacer Arm Length | 27.1 Å | [1][2][8] |

| CAS Number | 93285-75-7 | [1][5][6] |

| Chemical Formula | C18H31IN4O3S | [5][6][7] |

| Reactive Moiety | Iodoacetyl | [2][3] |

| Reactive Towards | Sulfhydryls (-SH) | [1][3][8] |

| Optimal Reaction pH | 7.5 - 8.5 | [1][3][8] |

| Solubility | Soluble in DMSO and DMF | [1][3][4] |

| Storage | Store at 4°C, desiccated and protected from light. | [4] |

Reaction Mechanism and Workflow

The core of EZ-Link this compound's functionality lies in the nucleophilic substitution reaction between the iodoacetyl group and a sulfhydryl group. The thiol group acts as a nucleophile, attacking the carbon atom bearing the iodine, which results in the displacement of the iodide ion and the formation of a stable thioether bond.

Caption: Reaction of this compound with a sulfhydryl group.

A typical experimental workflow for biotinylating a protein with EZ-Link this compound involves several key steps, starting with the preparation of the protein to ensure the availability of free sulfhydryl groups.

Caption: General workflow for protein biotinylation.

Experimental Protocols

The following are detailed methodologies for key experiments using EZ-Link this compound.

A. Reduction of IgG Disulfide Bonds

For proteins like antibodies (IgG) where cysteine residues are involved in disulfide bridges, a reduction step is necessary to expose the sulfhydryl groups.

Materials:

-

IgG solution (1-10 mg/mL in an amine-free buffer)

-

2-Mercaptoethylamine•HCl (2-MEA)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Prepare a 50 mM solution of 2-MEA in the Reaction Buffer. For example, add the appropriate amount of 2-MEA to your IgG solution to achieve a final 2-MEA concentration of 50 mM.[4]

-

Incubate the solution for 90 minutes at 37°C.[4]

-

Allow the solution to cool to room temperature.[4]

-

Remove the excess 2-MEA from the reduced IgG using a desalting column equilibrated with the Reaction Buffer.[4]

B. Biotinylation of Reduced Protein

Materials:

-

Reduced protein solution from the previous step

-

EZ-Link this compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (amine-free, pH 7.5-8.5)

-

Desalting column

Procedure:

-

Immediately before use, dissolve the EZ-Link this compound in DMF or DMSO to a concentration of 1-10 mg/mL. For example, dissolve 2 mg of the reagent in 1 mL of DMF.[4]

-

Add a 3- to 5-fold molar excess of the this compound solution to the reduced protein solution.[4] For instance, if you have a 50 µM solution of reduced hinge-region sulfhydryl groups, you would add the biotin solution to a final concentration of 200 µM.[4]

-

Incubate the reaction in the dark for 90 minutes at room temperature.[4][5]

-

Remove the non-reacted biotin reagent by applying the mixture to a desalting column equilibrated with the Reaction Buffer.[4]

-

Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm. The first protein peak to elute will contain the biotinylated protein.[4]

Application in Signaling Pathway Analysis

The specific labeling of cysteine residues with EZ-Link this compound can be a powerful tool for studying signaling pathways where the redox state of specific cysteines plays a regulatory role. For example, in a pathway where a kinase's activity is modulated by the oxidation state of a critical cysteine residue, this reagent could be used to differentially label the reduced, active form of the kinase.

Caption: Labeling a redox-sensitive kinase in a signaling pathway.

References

- 1. cephamls.com [cephamls.com]

- 2. Ovamedi [ovamedi.com]

- 3. Thermo Scientific™ EZ-Link™ this compound | Fisher Scientific [fishersci.ca]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound, 93285-75-7 | BroadPharm [broadpharm.com]

- 7. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. apexbt.com [apexbt.com]

An In-depth Technical Guide to Iodoacetyl-LC-biotin: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetyl-LC-biotin, a key reagent for the biotinylation of sulfhydryl-containing molecules. With the CAS number 93285-75-7 , this molecule is an indispensable tool in various biochemical and cellular assays.[1][2][3][4][5] This document will delve into its chemical and physical properties, detailed experimental protocols for its use, and its application in studying cellular pathways.

Core Properties and Specifications

This compound is a sulfhydryl-reactive biotinylation reagent.[1][2][6] Its structure features a biotin (B1667282) moiety linked to an iodoacetyl group via a long-chain (LC) spacer arm.[1][3] The iodoacetyl group specifically reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues in proteins, to form a stable and irreversible thioether bond.[2][4][7] The long spacer arm, approximately 27.1 Å in length, helps to minimize steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, such as avidin (B1170675) or streptavidin.[1][6][7]

| Property | Value | Source(s) |

| CAS Number | 93285-75-7 | [1][3][4][5] |

| Molecular Formula | C18H31IN4O3S | [1][3][5] |

| Molecular Weight | 510.43 g/mol | [1][3][6][8] |

| Spacer Arm Length | 27.1 Å | [1][6][7] |

| Appearance | White to off-white solid powder | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and DMF | [1][4][8] |

| Reactive Group | Iodoacetyl | [1] |

| Target Moiety | Sulfhydryl groups (-SH) | [1][2] |

| Optimal Reaction pH | 7.5 - 8.5 | [4][6][7] |

| Storage | Desiccate at -20°C, protected from light | [1][3][5] |

Reaction Mechanism and Workflow

The fundamental application of this compound lies in its ability to covalently label proteins and other molecules containing free sulfhydryl groups. This process, known as biotinylation, is a cornerstone of many detection and purification strategies in molecular biology and proteomics.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution where the thiol group of a cysteine residue attacks the carbon atom of the iodoacetyl group, displacing the iodine atom and forming a stable thioether linkage. This reaction is most efficient at a slightly alkaline pH (7.5-8.5). It is crucial to perform the reaction in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues like tyrosine.[6]

Caption: Covalent bond formation between a protein's sulfhydryl group and this compound.

General Experimental Workflow

A typical workflow for protein biotinylation using this compound involves several key steps, starting from sample preparation to the final purification of the labeled protein.

Caption: Step-by-step workflow for labeling proteins with this compound.

Detailed Experimental Protocols

Protocol 1: Biotinylation of IgG Antibodies

This protocol describes the biotinylation of Immunoglobulin G (IgG) by first reducing the hinge-region disulfide bonds to expose free sulfhydryl groups.

Materials:

-

IgG solution (1-10 mg/mL)

-

2-Mercaptoethylamine•HCl (2-MEA)

-

Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3[9]

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Reduction of IgG:

-

Prepare the IgG solution in a suitable buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0).[9]

-

Add 2-MEA to the IgG solution to a final concentration of 50 mM.[9]

-

Incubate the mixture for 90 minutes at 37°C.[9]

-

Allow the solution to cool to room temperature.[9]

-

Remove the excess 2-MEA using a desalting column equilibrated with the Reaction Buffer.[9]

-

-

Biotinylation:

-

Immediately before use, prepare a 4 mM solution of this compound in DMF or DMSO.[9][10]

-

Add the this compound solution to the reduced IgG solution. A 3- to 5-fold molar excess of the biotin reagent over the available sulfhydryl groups is generally recommended.[9]

-

Incubate the reaction mixture for 90 minutes at room temperature in the dark.[9][10]

-

-

Purification:

Protocol 2: Labeling of Cysteine-Containing Peptides

This protocol is suitable for labeling synthetic or purified peptides containing one or more cysteine residues.

Materials:

-

Peptide solution (1-5 mg/mL)

-

Reaction Buffer: 50 mM Tris, 10 mM EDTA, 0.15 M NaCl, pH 8.3[11]

-

This compound

-

DMF or DMSO

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the Reaction Buffer. If the peptide has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.

-

-

Biotinylation:

-

Purification:

-

Purify the biotinylated peptide from excess reagent using size-exclusion chromatography or reverse-phase HPLC.

-

Applications in Research

This compound serves as a powerful probe in various research areas, particularly in proteomics and cell biology, to investigate the role of cysteine residues in protein function and signaling.

Identification of Electrophile-Sensitive Proteins

This compound is used as a model electrophile to identify proteins that are susceptible to modification by reactive electrophilic species.[12][13] This is crucial for understanding cellular responses to oxidative stress and the mechanisms of action of certain drugs and toxins. By treating cells or cell lysates with this compound, researchers can tag proteins with reactive cysteines. These biotinylated proteins can then be enriched using avidin-based affinity chromatography and subsequently identified by mass spectrometry.

Probing Subcellular Proteomes and Signaling Pathways

The membrane-permeable nature of this compound allows for the labeling of proteins within intact cells and specific organelles.[2][14] Studies have utilized this reagent to investigate the mitochondrial proteome and have shown that this compound can induce apoptotic events.[12] This suggests that covalent modification of specific mitochondrial proteins by electrophiles can trigger the apoptotic cascade. For instance, treatment of cells with this compound has been shown to cause the release of cytochrome c from the mitochondria, a key step in the intrinsic pathway of apoptosis.[12]

Caption: this compound inducing apoptosis via mitochondrial protein modification.

Conclusion

This compound is a versatile and highly effective reagent for the specific labeling of sulfhydryl groups in proteins, peptides, and other molecules. Its well-defined reactivity, coupled with the strong and specific interaction between biotin and avidin/streptavidin, makes it an invaluable tool for a wide range of applications in life sciences research. From basic protein detection and purification to the sophisticated analysis of cellular signaling pathways, this compound continues to empower researchers in their quest to unravel the complexities of biological systems. Proper handling and adherence to optimized protocols are key to achieving reliable and reproducible results with this powerful biotinylation reagent.

References

- 1. apexbt.com [apexbt.com]

- 2. cephamls.com [cephamls.com]

- 3. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound, 93285-75-7 | BroadPharm [broadpharm.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. apexbt.com [apexbt.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. Ovamedi [ovamedi.com]

A Technical Guide to the Water Solubility of Iodoacetyl-Biotin Reagents

For Researchers, Scientists, and Drug Development Professionals

Iodoacetyl-biotin reagents are invaluable tools for biotinylating proteins and other molecules containing free sulfhydryl groups. This process, known as biotinylation, is fundamental in various applications, including protein purification, localization studies, and immunoassays. The iodoacetyl group specifically and irreversibly forms a stable thioether bond with sulfhydryls, typically found on cysteine residues. However, the practical application of these reagents is significantly influenced by a critical physical property: their solubility in aqueous solutions.

The solubility of a biotinylation reagent dictates its handling, the design of the labeling experiment, and the final concentration of organic solvents in the reaction mixture, which can impact protein stability and function.[1] This guide provides an in-depth look at the water solubility of different iodoacetyl-biotin reagents, offering quantitative data, detailed experimental protocols for solubility determination, and visualizations of common experimental workflows.

Comparative Solubility of Iodoacetyl-Biotin Reagents

The solubility of iodoacetyl-biotin reagents varies significantly based on the chemical structure of the spacer arm that links the iodoacetyl group to the biotin (B1667282) moiety.[2][3] Reagents with simple hydrocarbon spacer arms are generally hydrophobic and poorly soluble in water, necessitating the use of organic solvents.[4][5][6] To counteract this, derivatives incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), have been developed to enhance water solubility.[3][7][8]

Below is a summary of the solubility data for common iodoacetyl-biotin reagents.

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Solubility | Organic Solvent Solubility |

| Iodoacetyl-LC-Biotin | 510.43 | 27.1 | Insoluble[4][5][6] | >2 mg/mL in DMF[4]≥20 mg/mL in DMSO[9]≥51 mg/mL in DMSO[6] |

| Iodoacetyl-PEG2-Biotin | 542.43 | 24.7 | ≥25 mg/mL[4] | Soluble in DMSO[4] |

| Iodoacetyl PEG Biotin | Varies (e.g., 1000-20,000) | Varies | Soluble in water/aqueous buffer[8] | Soluble in Chloroform, DMSO[8] |

Experimental Protocols for Determining Water Solubility

Accurately determining the solubility of a reagent is crucial for experimental design and reproducibility. The shake-flask method is a widely accepted and reliable technique for measuring both thermodynamic and kinetic solubility.[10][11]

Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of solvent (e.g., water or a specific buffer). The mixture is then agitated until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved compound in the liquid phase is then measured, representing its solubility.[12]

Detailed Methodology

-

Preparation of the Sample :

-

Weigh an amount of the iodoacetyl-biotin reagent that is in excess of its estimated solubility into a suitable vessel (e.g., a glass vial or centrifuge tube).[11] Using at least a 5-fold excess is a common practice.

-

-

Addition of Solvent :

-

Add a precise volume of the desired aqueous solvent (e.g., deionized water, PBS buffer) to the vessel.

-

-

Equilibration :

-

Seal the vessel tightly to prevent solvent evaporation.

-

Place the vessel in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).[10]

-

Agitate the mixture for a predetermined period to ensure equilibrium is reached. This can range from a few hours for kinetic solubility to 24 hours or longer for thermodynamic solubility.[10][11][13]

-

-

Phase Separation :

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by:

-

-

Quantification :

-

Carefully collect the clear supernatant or filtrate.

-

Determine the concentration of the dissolved iodoacetyl-biotin reagent using a suitable analytical method, such as:

-

UV-Vis Spectrophotometry : Measure the absorbance at the reagent's λmax and calculate the concentration using a standard curve.[11]

-

High-Performance Liquid Chromatography (HPLC) : This is a highly accurate method for quantification. A calibration curve generated from standard solutions of known concentrations is required.[12]

-

-

-

Data Reporting :

-

Express the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.[12]

-

Visualization of Key Processes

Experimental Workflow for Protein Biotinylation

The following diagram illustrates a typical workflow for labeling a protein with an iodoacetyl-biotin reagent. The process involves the reduction of disulfide bonds to generate free sulfhydryls, followed by the labeling reaction and subsequent purification.

Application in Studying Receptor Signaling Pathways

Biotinylation is a powerful technique to study the dynamics of cell surface proteins, such as receptor tyrosine kinases (RTKs), which are integral to many signaling pathways.[14][15] By using a membrane-impermeable biotinylation reagent, researchers can specifically label proteins on the cell surface and then track their internalization and trafficking in response to a signal (e.g., ligand binding).[16][17]

The diagram below outlines the logical flow of using biotinylation to investigate receptor internalization, a key event in signal modulation.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. apexbt.com [apexbt.com]

- 7. cephamls.com [cephamls.com]

- 8. nanocs.net [nanocs.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. benchchem.com [benchchem.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 16. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

A Technical Guide to Iodoacetyl-LC-Biotin and Iodoacetyl-PEG2-Biotin for Bioconjugation

This in-depth technical guide provides a comprehensive comparison of Iodoacetyl-LC-biotin and Iodoacetyl-PEG2-Biotin for researchers, scientists, and drug development professionals. This document outlines the core chemical differences, their impact on experimental design, and detailed protocols for their use in biotinylating sulfhydryl-containing molecules.

Introduction to Sulfhydryl-Reactive Biotinylation

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) enables highly sensitive detection and purification of proteins, nucleic acids, and other biomolecules. Iodoacetyl-activated biotin reagents are specifically designed to target sulfhydryl groups (-SH), primarily found on cysteine residues in proteins. This specificity allows for targeted labeling under controlled conditions.

This guide focuses on two popular iodoacetyl biotinylation reagents: this compound and Iodoacetyl-PEG2-Biotin. While both reagents share the same reactive group, their spacer arms impart distinct physicochemical properties that are critical to consider for optimal experimental outcomes.

Chemical Structure and Properties

The fundamental difference between this compound and Iodoacetyl-PEG2-Biotin lies in the chemical composition of their spacer arms, which are positioned between the biotin moiety and the reactive iodoacetyl group.

This compound incorporates a "long-chain" (LC) spacer, which is a 1,6-diaminohexane group.[1][2] This hydrocarbon spacer provides a significant length, which can be advantageous in minimizing steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[1][2]

Iodoacetyl-PEG2-Biotin , in contrast, features a spacer arm containing a two-unit polyethylene (B3416737) glycol (PEG) chain.[3][4] The inclusion of the PEG linker has a profound effect on the reagent's properties, most notably its solubility.[3][5]

Below is a DOT script-generated diagram illustrating the chemical structures of both reagents.

Figure 1: Chemical Structures of this compound and Iodoacetyl-PEG2-Biotin.

Comparative Data

The selection of the appropriate biotinylation reagent is contingent on the specific requirements of the experiment. The following table summarizes the key quantitative and qualitative differences between this compound and Iodoacetyl-PEG2-Biotin.

| Feature | This compound | Iodoacetyl-PEG2-Biotin |

| Molecular Weight | 510.43 g/mol [1][2] | 542.43 g/mol [3][4] |

| Spacer Arm Length | 27.1 Å[1][6][7] | 24.7 Å[3][4] |

| Solubility | Water-insoluble; must be dissolved in DMSO or DMF[1][2][7] | Water-soluble[3][5] |

| Cell Permeability | Membrane-permeable[1][6] | Generally considered cell-impermeant |

| Spacer Arm Composition | 1,6-diaminohexane | 2-unit polyethylene glycol |

| Reactive Group | Iodoacetyl | Iodoacetyl |

| Reactive Towards | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) |

| Bond Formed | Stable, irreversible thioether bond[2][6] | Stable, irreversible thioether bond[3][5] |

| Optimal Reaction pH | 7.5 - 8.5[1][7] | 7.5 - 8.5[3] |

Experimental Protocols

The following are generalized protocols for the biotinylation of a protein with a free sulfhydryl group using either this compound or Iodoacetyl-PEG2-Biotin.

Preparation of Reagents

-

Protein Solution: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5). If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, they must be treated with a reducing agent like DTT or TCEP and subsequently purified to remove the reducing agent prior to biotinylation.[6]

-

This compound Stock Solution: This reagent is not water-soluble.[1][8] Prepare a stock solution by dissolving it in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 10-50 mM.[1] For example, dissolve 2 mg of this compound in 783 µL of DMSO to create a 5 mM solution.

-

Iodoacetyl-PEG2-Biotin Stock Solution: This reagent is water-soluble.[3][5] It can be dissolved directly in the reaction buffer or deionized water to prepare a stock solution of the desired concentration (e.g., 10 mM). For instance, dissolve 2.2 mg of Iodoacetyl-PEG2-Biotin in 1 mL of reaction buffer.[8]

Biotinylation Reaction

The following workflow outlines the key steps in a typical biotinylation experiment.

Figure 2: General Experimental Workflow for Sulfhydryl Biotinylation.

-

Reaction Setup: Add the biotinylation reagent stock solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes or at 4°C for 2-4 hours.[8] It is crucial to perform the incubation in the dark as iodoacetyl groups are light-sensitive.[1][7]

-

Quenching: To stop the reaction, add a small molecule containing a sulfhydryl group, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to a final concentration of 10-100 mM. This will react with any excess iodoacetyl-biotin.

-

Purification: Remove the excess, unreacted biotinylation reagent and the quenching reagent by dialysis, gel filtration (desalting column), or a spin column.[8] The biotinylated protein is now ready for use in downstream applications such as western blotting, ELISA, or affinity purification.

Signaling Pathways and Applications

Biotinylated molecules are instrumental in studying a wide array of signaling pathways and cellular processes. The choice between this compound and Iodoacetyl-PEG2-Biotin can influence the success of these applications.

-

Immunoprecipitation and Protein-Protein Interaction Studies: The long spacer arm of both reagents helps to ensure that the biotin tag is accessible for binding to streptavidin-coated beads, thus facilitating the pull-down of the protein of interest and its binding partners.

-

Cell Surface Labeling: For labeling proteins on the surface of living cells, the water-soluble and generally cell-impermeant nature of Iodoacetyl-PEG2-Biotin is advantageous as it minimizes labeling of intracellular proteins.

-

Intracellular Labeling: Conversely, the membrane-permeable characteristic of this compound makes it suitable for labeling proteins within the cytoplasm of living cells.[1][6]

-

Enzyme-Linked Immunosorbent Assays (ELISA): Biotinylated detection antibodies are a staple in sensitive ELISA formats. The enhanced solubility imparted by the PEG spacer of Iodoacetyl-PEG2-Biotin can help prevent aggregation of the biotinylated antibody, leading to lower background and improved assay performance.[3]

The following diagram illustrates a simplified signaling pathway where a biotinylated antibody could be used to detect a target protein.

Figure 3: Application of a Biotinylated Antibody for Protein Detection.

Conclusion

Both this compound and Iodoacetyl-PEG2-Biotin are effective reagents for the specific biotinylation of sulfhydryl groups. The primary determinant for choosing between them is the solubility requirement of the intended application. This compound, with its hydrophobic spacer, is ideal for intracellular labeling and when working with proteins that are readily soluble in the presence of organic solvents. In contrast, the water-soluble nature of Iodoacetyl-PEG2-Biotin makes it the preferred choice for labeling proteins in purely aqueous buffers, for cell-surface labeling, and for applications where preventing aggregation of the biotinylated molecule is critical. Careful consideration of the properties outlined in this guide will enable researchers to select the optimal reagent for their specific experimental needs, leading to more reliable and reproducible results.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | CAS:93285-75-7 | Sulfhydryl-reactive biotinylation agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. cephamls.com [cephamls.com]

- 4. Iodoacetyl-PEG2-Biotin – Cepham Life Sciences [cephamlsi.com]

- 5. Thermo Scientific EZ-Link Iodoacetyl-PEG2-Biotin 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. cephamls.com [cephamls.com]

- 7. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]

- 8. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Iodoacetyl-LC-Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins with Iodoacetyl-LC-Biotin. This reagent is a valuable tool for biotinylating proteins that possess free sulfhydryl groups, enabling their detection, purification, and immobilization.

This compound is a sulfhydryl-reactive biotinylation reagent that specifically targets cysteine residues in proteins.[1][2] The iodoacetyl group forms a stable thioether bond with the sulfhydryl group of cysteine side chains.[2][3][4] This labeling technique is widely used in various applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[5]

The long spacer arm of this compound (27.1 Å) reduces steric hindrance, allowing for efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[6] The reaction is most efficient at a pH range of 7.5-8.5 and should be conducted in the dark to limit the formation of free iodine, which could lead to non-specific reactions with other amino acid residues like tyrosine, tryptophan, and histidine.[7]

Key Features of this compound:

-

Thiol-reactive: Specifically reacts with sulfhydryl groups (-SH) on cysteine residues.[2][6]

-

Irreversible: Forms a stable and permanent thioether bond.[2][6]

-

Membrane-permeable: Can be used for intracellular labeling.[2][6]

-

Solubility: Insoluble in water; must be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound labeling reaction.

| Parameter | Value | Reference |

| Molecular Weight | 510.43 g/mol | [1] |

| Spacer Arm Length | 27.1 Å | [2] |

| Optimal Reaction pH | 7.5 - 8.5 | [3] |

| Incubation Time | 90 minutes | [6] |

| Incubation Temperature | Room Temperature or 37°C | [4][6] |

| Molar Excess of Reagent | 2- to 5-fold molar excess over protein | [3][4][7] |

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Existing Free Sulfhydryls

This protocol is suitable for proteins that have accessible cysteine residues with free sulfhydryl groups.

Materials:

-

Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., Phosphate Buffered Saline (PBS) at pH 7.5-8.5)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

-

Reaction buffer: 50 mM Tris, 5 mM EDTA, pH 8.0-8.3[7]

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 4 mM.[6][7] For example, dissolve 2 mg of this compound in 1 mL of DMF.[4]

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the freshly prepared this compound stock solution. A 2- to 5-fold molar excess of the biotin reagent to the protein is generally recommended.[3][7] For example, add 50 µL of the 4 mM this compound solution per milliliter of a 27 µM IgG solution.[7]

-

Incubation: Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1][4][6]

-

Purification: Remove the excess, unreacted this compound by either:

-

Desalting Column: Apply the reaction mixture to a desalting column equilibrated with a suitable buffer (e.g., PBS). Collect the fractions containing the biotinylated protein.[4][7]

-

Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) for an extended period (e.g., 72 hours) with several buffer changes.[6]

-

Protocol 2: Biotinylation of a Protein with Disulfide Bonds (Requires Reduction)

This protocol is for proteins where the cysteine residues are involved in disulfide bonds and need to be reduced to generate free sulfhydryls for labeling.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

Reducing agent: 2-Mercaptoethylamine (2-MEA) or Dithiothreitol (DTT)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment

-

Reduction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0[7]

-

Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0-8.3[7]

Procedure:

-

Reduction of Disulfide Bonds:

-

Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the this compound. Use a desalting column equilibrated with the Reaction Buffer to separate the reduced protein from the reducing agent.[4][7]

-

Biotinylation:

-

Immediately prepare the this compound stock solution as described in Protocol 1.

-

Add the biotin reagent to the reduced protein solution. A 4-fold molar excess of this compound to the estimated number of reduced sulfhydryls is a good starting point.[4][7]

-

Incubate the reaction for 90 minutes at room temperature in the dark.[4][6][7]

-

-

Purification: Purify the biotinylated protein using a desalting column or dialysis as described in Protocol 1.[4][6][7]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.

Caption: Workflow for labeling proteins with free sulfhydryls.

Caption: Workflow for labeling proteins after disulfide bond reduction.

Caption: Reaction of this compound with a protein sulfhydryl group.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. cephamls.com [cephamls.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. ビオチン標識 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound 100 mg - N-Iodoacetyl-N'-Biotinylhexylenediamine (this compound) - ProteoChem [proteochem.com]

Application Notes: Iodoacetyl-LC-Biotin Labeling of Cysteine Residues in Proteins

Introduction

Iodoacetyl-LC-Biotin is a sulfhydryl-reactive biotinylation reagent used to label proteins on free cysteine residues. The reagent consists of an iodoacetyl group, which specifically reacts with the thiol group (-SH) of cysteine, and a biotin (B1667282) molecule. A long spacer arm (LC, Long Chain) separates the iodoacetyl group and the biotin, minimizing steric hindrance and improving the accessibility of the biotin for detection and purification with avidin (B1170675) or streptavidin.

This technique is invaluable for a variety of applications, including the identification and characterization of cysteine-containing proteins, probing the accessibility of cysteine residues, and studying post-translational modifications like oxidation. The covalent and stable thioether bond formed ensures that the biotin label is not easily cleaved under most experimental conditions.

Principle of the Reaction

The core of the labeling process is the alkylation of a cysteine's sulfhydryl group by the iodoacetyl group. This S-alkylation reaction is a nucleophilic substitution where the thiolate anion (Cys-S⁻) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.

Caption: Reaction of this compound with a protein cysteine residue.

Applications

-

Protein Identification: Biotinylated proteins can be selectively enriched from complex mixtures using streptavidin-coated resins, followed by identification via mass spectrometry.

-

Probing Protein Structure and Conformation: Labeling accessibility of cysteine residues can provide insights into protein folding and conformational changes.

-

Detection in Western Blots: Biotinylated proteins can be detected with high sensitivity using streptavidin-horseradish peroxidase (HRP) conjugates.

-

Redox Proteomics: This method can be used to identify and quantify proteins with reactive cysteines that undergo redox-dependent modifications.

Quantitative Data on Labeling Efficiency

The efficiency of labeling can be influenced by several factors, including the molar ratio of the reagent to the protein, pH, temperature, and incubation time.

| Protein Target | Reagent:Protein Molar Ratio | Incubation Conditions | Labeling Efficiency/Stoichiometry | Reference |

| Papain | 10:1 | 30 min at 25°C, pH 7.5 | ~1 mole of biotin per mole of protein | Generic Example |

| Bovine Serum Albumin (BSA) | 20:1 | 1 hour at room temp, pH 8.0 | Variable, depends on accessible Cys | Generic Example |

| Recombinant Human ABCG2 | 10:1 | 15 min at 37°C, pH 7.4 | Successful labeling of Cys-374 confirmed | |

| Purified Tubulin | 20:1 | 30 min at 37°C, pH 6.9 | Labeling primarily on β-tubulin |

Experimental Protocols

Protocol 1: Labeling of a Purified Protein

This protocol outlines the steps for labeling a purified protein solution.

Caption: General workflow for biotinylating a purified protein sample.

A. Materials

-

Purified protein containing free cysteines

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0. Avoid buffers containing primary amines if NHS-ester chemistry is also being used.

-

Quenching Reagent: Dithiothreitol (DTT) or β-mercaptoethanol.

-

Desalting column or dialysis equipment.

B. Method

-

Prepare Protein: Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has been stored with reducing agents, these must be removed by dialysis or a desalting column prior to labeling.

-

Prepare Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Protect the reaction from light as iodoacetyl groups can be light-sensitive.

-

Quench Reaction: Stop the labeling reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

-

Remove Excess Reagent: Remove the unreacted this compound and the quenching reagent by extensive dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Verification and Storage: Confirm biotinylation using a Western blot with streptavidin-HRP. Store the labeled protein at -20°C or -80°C.

Protocol 2: Labeling Cysteine Residues in Cell Lysate

This protocol is adapted for labeling proteins within a complex cellular lysate.

A. Materials

-

Cultured cells

-

Lysis Buffer: RIPA or a similar buffer without reducing agents, supplemented with protease inhibitors.

-

This compound stock solution (10 mM in DMSO).

-

Quenching and reducing sample buffer for SDS-PAGE.

B. Method

-

Cell Lysis: Harvest cells and lyse them in a non-reducing lysis buffer on ice.

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine Protein Concentration: Measure the protein concentration of the supernatant using a standard assay like the BCA assay.

-

Labeling: Adjust the protein concentration to 1-5 mg/mL. Add the this compound stock solution to a final concentration of 1-2 mM.

-

Incubation: Incubate the lysate with the labeling reagent for 1 hour at room temperature in the dark, with gentle rotation.

-

Quench and Prepare for Analysis: Quench the reaction by adding SDS-PAGE sample buffer containing a high concentration of DTT or β-mercaptoethanol.

-

Analysis: Boil the samples and analyze by SDS-PAGE followed by Western blotting using streptavidin-HRP to detect all biotinylated proteins.

Downstream Application: Affinity Purification

Biotinylated proteins can be easily purified from the reaction mixture or cell lysate.

Caption: Workflow for enriching biotinylated proteins via streptavidin affinity.

-

Prepare Resin: Equilibrate streptavidin-agarose resin in the appropriate binding buffer (e.g., the lysis buffer used for the sample).

-

Binding: Add the biotinylated protein sample to the equilibrated resin. Incubate for 1-2 hours at 4°C with end-over-end rotation.

-

Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin. For subsequent analysis by mass spectrometry or Western blot, a common method is to boil the resin directly in SDS-PAGE sample buffer.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Low Labeling | Presence of reducing agents in the protein buffer. | Remove reducing agents (DTT, β-ME) via dialysis or desalting column before labeling. |

| pH of the reaction is too low. | Ensure the reaction buffer pH is between 7.5 and 8.5 for optimal reactivity. | |

| Protein has no accessible free cysteines. | Confirm the presence of free cysteines using Ellman's Reagent. Consider using a different labeling chemistry (e.g., NHS esters for lysines). | |

| High Background in Western Blot | Insufficient quenching of the reaction. | Ensure the quenching step is performed with an adequate concentration of DTT or β-ME. |

| Inadequate washing during affinity purification. | Increase the number of washes and/or the stringency of the wash buffer (e.g., add more salt or detergent). | |

| Aggregation of labeled protein. | Perform labeling and subsequent steps at 4°C; consider including mild, non-ionic detergents. |

Application Notes and Protocols: Optimal pH for Iodoacetyl-LC-Biotin Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction between Iodoacetyl-LC-biotin and thiol groups on proteins and other molecules. The protocols detailed below are designed to ensure specific and efficient labeling for downstream applications such as ELISA, Western blotting, and pull-down assays.

Introduction

This compound is a sulfhydryl-reactive biotinylation reagent that forms a stable, irreversible thioether bond with free thiol groups, such as those found on cysteine residues. The specificity of this reaction is highly dependent on the pH of the reaction buffer. The reactive species is the thiolate anion (S-), and the concentration of this anion increases with pH. However, at excessively high pH, the risk of non-specific reactions with other amino acid residues, such as lysine (B10760008) and histidine, also increases. Therefore, maintaining an optimal pH is critical for achieving high-yield and specific biotinylation of target molecules.

Optimal Reaction pH

The recommended pH range for the reaction of this compound with thiols is 7.5 to 8.5 .[1][2][3][4][5] This range provides a balance between efficient thiolate anion formation and minimizing side reactions. At a pH below 7.5, the reaction rate is significantly slower due to the protonation of the thiol group.[6] Conversely, at a pH above 8.5, the increased reactivity of other nucleophilic groups can lead to non-specific labeling.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound reaction with thiols.

Table 1: Reaction Conditions and Efficiency

| Parameter | Recommended Value | Notes |

| Optimal pH Range | 7.5 - 8.5 | Balances thiol reactivity and specificity.[1][2][3][4][5] |

| Molar Excess of Reagent | 3- to 5-fold over sulfhydryl groups | Sufficient for efficient modification. Optimization may be required for specific applications.[7] |

| Incubation Time | 90 minutes | Can be extended, but may be affected by protein degradation.[1][7] |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can speed up the reaction but may also increase non-specific reactions and protein degradation.[5] |

| Light Conditions | Perform in the dark | Limits the formation of free iodine, which can react with other residues.[1][3] |

Table 2: this compound Specifications

| Property | Value | Reference |

| Molecular Weight | 510.43 g/mol | [1] |

| Spacer Arm Length | 27.1 Å | [1][2] |

| Membrane Permeability | Yes | [1][2] |

| Water Solubility | No (dissolve in organic solvent first) | [1][2] |

Experimental Protocols

This protocol is suitable for proteins that have accessible, reduced cysteine residues.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein sample (1-10 mg/mL)

-

Reaction Buffer: 50 mM Tris or HEPES, 5 mM EDTA, pH 8.0

-

Quenching Buffer: 50 mM L-cysteine or β-mercaptoethanol in Reaction Buffer

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any thiol-containing compounds.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage.[1]

-

Calculate Reagent Volume: Determine the volume of the 10 mM this compound solution needed to achieve a 3- to 5-fold molar excess over the protein's free sulfhydryl groups.

-

Reaction: Add the calculated volume of the this compound solution to the protein sample. Incubate the reaction for 90 minutes at room temperature in the dark.[1][7]

-

Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15 minutes.

-

Purification: Remove excess biotinylation reagent and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

This protocol is for proteins where cysteine residues are involved in disulfide bonds and require reduction prior to labeling.

Materials:

-

All materials from Protocol 1

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reduction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0

Procedure:

-

Protein Reduction:

-

Dissolve the protein in Reduction Buffer.

-

Add TCEP to a final concentration of 5 mM.

-

Incubate for 30 minutes at room temperature to reduce the disulfide bonds.[7]

-

-

Remove Reducing Agent: Immediately before biotinylation, remove the TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will compete with the protein's thiols for the this compound.

-

Follow Biotinylation Protocol: Proceed with steps 2-6 of Protocol 1.

Visualizations

References

Application Notes and Protocols: Preparation and Use of Iodoacetyl-LC-Biotin in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction Iodoacetyl-LC-Biotin is a sulfhydryl-reactive biotinylation reagent widely used for labeling proteins, peptides, and other molecules containing free thiol groups, primarily on cysteine residues.[1][2] The reagent features a long-chain (LC) spacer arm (27.1 Å) which minimizes steric hindrance associated with the binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin probes.[2][3][4][5] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before its addition to an aqueous reaction.[4][6][7] The iodoacetyl group specifically and irreversibly reacts with sulfhydryl groups at an alkaline pH (7.5-8.5) to form a stable thioether bond.[1][2][8] This document provides detailed protocols for the preparation of this compound stock solutions in DMSO and its subsequent use in protein biotinylation.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for quick reference.

Table 1: Properties of this compound

| Property | Value | References |

| Molecular Weight | 510.43 g/mol | [1][6][8][9] |

| Spacer Arm Length | 27.1 Å | [2][3][4][5] |

| Reactivity | Reacts with sulfhydryl (-SH) groups | [1][2][4] |

| Optimal Reaction pH | 7.5 - 8.5 | [1][2][4][7] |

| Solubility in DMSO | ≥16 mg/mL (can be enhanced with sonication or gentle warming) | [1][4][9][10] |

| Powder Storage | -20°C, desiccated and protected from light | [1][6][8][9] |

| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month), aliquoted | [6][10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound in DMSO. It is critical to use high-quality, anhydrous DMSO to prevent hydrolysis of the reagent.[10][11]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortexer and/or sonicator

Procedure:

-

Equilibrate Reagent: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial, which can compromise the reagent's activity.[3]

-

Weigh Reagent: Briefly centrifuge the vial to collect all the powder at the bottom. Weigh the desired amount of this compound in a suitable tube.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add 196 µL of DMSO per 1 mg of reagent.

-

Dissolve Reagent: Vortex the tube thoroughly. If the reagent does not dissolve completely, sonication or gentle warming can be applied.[1][4][9]

-

Store Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][10]

Table 2: Preparation of this compound Stock Solutions in DMSO

| Desired Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |

| 1 mM | 1.96 mL | 9.80 mL | 19.59 mL |

| 5 mM | 0.39 mL | 1.96 mL | 3.92 mL |

| 10 mM | 0.20 mL | 0.98 mL | 1.96 mL |

| 20 mM | 0.10 mL | 0.49 mL | 0.98 mL |

| Calculations are based on a molecular weight of 510.43 g/mol .[6][9][10] |

Protocol 2: Biotinylation of Proteins with Free Sulfhydryl Groups

This protocol provides a general workflow for labeling proteins with this compound. The reaction specifically targets free sulfhydryl (-SH) groups. If the target protein contains disulfide bonds that need to be labeled, a reduction step is required first.

A. Reduction of Protein Disulfide Bonds (Optional)

-

If your protein of interest (e.g., an antibody) has disulfide bonds that need to be labeled, they must first be reduced to generate free sulfhydryls.[2]

-

For complete reduction, incubate the protein with 5 mM TCEP for 30 minutes at room temperature or 50 mM DTT for 90 minutes at 37°C.[3][4][9]

-

For selective reduction of hinge-region disulfide bonds in immunoglobulins (IgG), use a milder reducing agent like 2-Mercaptoethylamine (2-MEA).[3][12]

B. Removal of Excess Reducing Agent

-

It is critical to remove the reducing agent before adding the this compound, as it will compete for reaction with the reagent.

-

Use a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).[3][9] Follow the manufacturer's instructions for protein purification.

C. Biotinylation Reaction

-

Determine the concentration of the reduced, purified protein.

-

The reaction should be performed in a thiol-free buffer at a pH between 7.5 and 8.5.[7][13]

-

Add a 3- to 5-fold molar excess of this compound stock solution to the protein solution.[3] Optimization may be required for specific applications.

-

Incubate the reaction for 90 minutes at room temperature, protected from light.[3][9][12] Performing the reaction in the dark is important to limit the formation of free iodine, which can react non-specifically with other residues like tyrosine.[12][13][14]

D. Removal of Non-reacted Biotin

-

After incubation, remove the excess, non-reacted this compound to prevent interference in downstream applications.

-

Use a desalting column or dialysis as described in Step B.[3][9] The purified, biotinylated protein is now ready for use in applications such as Western blotting, ELISA, or affinity purification.

References

- 1. This compound | Iaa-Biotin | TargetMol [targetmol.com]

- 2. cephamls.com [cephamls.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. apexbt.com [apexbt.com]